molecular formula C18H30ClNO2 B6486572 1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215592-98-5

1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B6486572
CAS No.: 1215592-98-5
M. Wt: 327.9 g/mol
InChI Key: GBVDBNMAGVJBNX-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methyl group, a phenoxy group with three methyl substitutions, and a propanol moiety, all combined in a hydrochloride salt form. Its unique structure suggests potential utility in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 4-methylpiperidine, is synthesized through the alkylation of piperidine with methyl iodide under basic conditions.

    Phenoxy Group Introduction: The intermediate is then reacted with 2,3,5-trimethylphenol in the presence of a base such as sodium hydride to form the phenoxy derivative.

    Propanol Addition: The phenoxy intermediate undergoes a nucleophilic substitution reaction with epichlorohydrin to introduce the propanol group.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the use of efficient catalysts, solvent recovery systems, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including receptor binding studies.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects on neurological or cardiovascular systems.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylpiperidin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol hydrochloride: Similar structure but with different methyl group positions on the phenoxy ring.

    1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)butan-2-ol hydrochloride: Similar structure but with an additional carbon in the propanol chain.

Uniqueness

1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the phenoxy ring and the presence of the piperidine moiety, which may confer distinct pharmacological or chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13-5-7-19(8-6-13)11-17(20)12-21-18-10-14(2)9-15(3)16(18)4;/h9-10,13,17,20H,5-8,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVDBNMAGVJBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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